4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid
Description
4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid is a pyrrole-based derivative characterized by three key substituents:
- 4-Acetyl group: Enhances lipophilicity and may influence electronic properties of the pyrrole ring.
The molecular formula is C₁₂H₁₅N₂O₅ (MW: 267.26 g/mol).
Properties
IUPAC Name |
4-acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-6(15)7-5-8(10(16)17)13-9(7)14-11(18)19-12(2,3)4/h5,13H,1-4H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHICTTRQOJLAJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic Acid
- Molecular Formula: C₅H₅NO₂ (MW: 111.10 g/mol).
- Key Features : Simpler structure with only a carboxylic acid substituent.
- Biological Activity: Exhibits potent QSI activity against Pseudomonas aeruginosa PAO1, suppressing virulence factors (elastase, protease, pyocyanin) by 69–97% . Non-bactericidal: Bacterial viability remains unaffected at 1 mg/mL . Downregulates QS genes (lasI, lasR, rhlI, pqsA) by 69–97% .
- Significance : Serves as a benchmark for pyrrole-based QSI agents.
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10b)
- Molecular Formula : C₈H₅ClN₂O₂ (MW: 196.59 g/mol).
- Key Features : Fused pyridine-pyrrole ring with a chloro substituent.
- Synthetic Data : Yield of 71% via multi-step synthesis .
- Significance : The chloro group and fused ring system may enhance stability but reduce solubility compared to simpler pyrroles.
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10c)
Methyl 4-Acetyl-5-amino-1H-pyrrole-2-carboxylate
- Molecular Formula : C₈H₁₀N₂O₃ (MW: 182.18 g/mol).
- Key Features: Methyl ester and unprotected amino group.
- Synthetic Relevance : A precursor for pyrrole derivatives; methyl esters are often hydrolyzed to active carboxylic acids in vivo .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity/Properties |
|---|---|---|---|---|
| 4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid | C₁₂H₁₅N₂O₅ | 267.26 | Acetyl, Boc-amino, Carboxylic acid | Not reported; predicted QSI potential |
| 1H-Pyrrole-2-carboxylic acid | C₅H₅NO₂ | 111.10 | Carboxylic acid | QSI activity (69–97% gene suppression) |
| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | C₈H₅ClN₂O₂ | 196.59 | Chloro, Fused pyridine | Synthetic yield: 71% |
| 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | C₉H₈N₂O₃ | 192.17 | Methoxy, Fused pyridine | Synthetic yield: 80% |
| Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate | C₈H₁₀N₂O₃ | 182.18 | Acetyl, Amino, Methyl ester | Synthetic intermediate |
Research Findings and Mechanistic Insights
Role of Substituents in Bioactivity
Q & A
Q. What are the established synthetic routes for 4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid, and how do functional groups influence reaction design?
The synthesis typically involves multi-step strategies:
- Cyclization : Formation of the pyrrole core via cyclization of precursors under controlled conditions (e.g., acid/base catalysis or thermal activation) .
- Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality, as seen in structurally related compounds. This requires reagents like di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
- Functionalization : Acetylation and carboxylation steps are performed sequentially, often using acetyl chloride and carboxylating agents like CO₂ or carbodiimides .
Key Considerations : The Boc group enhances solubility during intermediate purification and prevents unwanted side reactions. Post-synthesis, acidic deprotection (e.g., TFA) is required to regenerate the free amine .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its identity?
Q. What role do the acetyl and Boc groups play in modulating the compound’s reactivity and stability?
- Acetyl Group : Enhances electrophilicity at the pyrrole ring, facilitating nucleophilic substitutions (e.g., amide bond formation) .
- Boc Group : Protects the amine during synthesis, preventing undesired oxidation or side reactions. It is stable under basic conditions but cleaved under acidic conditions (e.g., TFA) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) enhance coupling efficiency, as demonstrated in analogous pyrrole syntheses (51% yield achieved with Pd(II) acetate and NaHCO₃ in 2-methyltetrahydrofuran at 100°C) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while elevated temperatures (80–100°C) accelerate reaction kinetics .
- Purification : Column chromatography (hexane/acetone gradients) effectively isolates the product from by-products .
Q. How should researchers address contradictions in reported spectroscopic data for similar pyrrole derivatives?
- Comparative Analysis : Cross-reference NMR data from PubChem entries (e.g., C₁₄H₁₉N₂O₅ analogs) and validate against computational predictions (DFT calculations for chemical shifts) .
- By-Product Identification : Use LC-MS to detect impurities (e.g., deacetylated or Boc-deprotected species) that may skew spectral interpretations .
Q. What computational methods are suitable for predicting the compound’s bioactivity or reaction pathways?
Q. What strategies are recommended for evaluating the compound’s biological activity in enzymatic assays?
- Enzyme Inhibition Assays : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate). IC₅₀ values are determined via dose-response curves .
- Cell-Based Studies : Use HEK293 or HeLa cells to assess cytotoxicity (MTT assay) and target engagement (Western blot for phosphorylation markers) .
Data Contradictions and Resolution
Example : Discrepancies in yields (e.g., 51% vs. 30% in similar syntheses) may arise from:
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